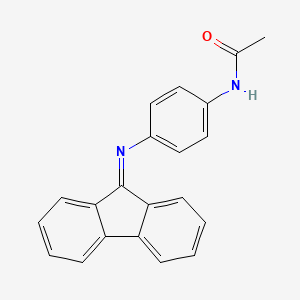
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide is an organic compound characterized by the presence of a fluorenylidene group attached to an amino phenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide typically involves the reaction of 9H-fluoren-9-one with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted fluorenylidene derivatives depending on the reagents used.
Scientific Research Applications
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-Fluoren-9-yl)-N-(4-methylbenzylidene)amine
- N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chloride
- N’-(9H-Fluoren-9-ylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its fluorenylidene group provides a rigid and planar structure, enhancing its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
102241-24-7 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[4-(fluoren-9-ylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C21H16N2O/c1-14(24)22-15-10-12-16(13-11-15)23-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3,(H,22,24) |
InChI Key |
ZDBDMRNQEZCRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
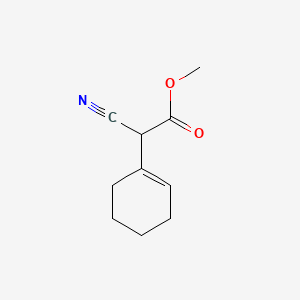
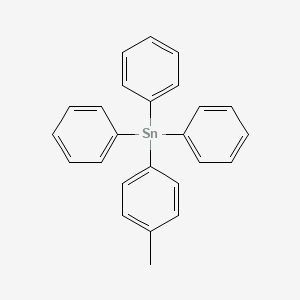
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)

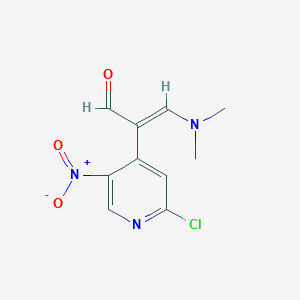

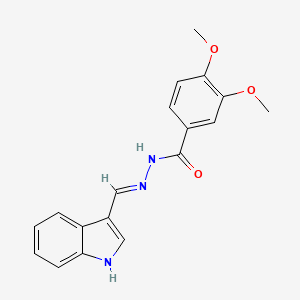

![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
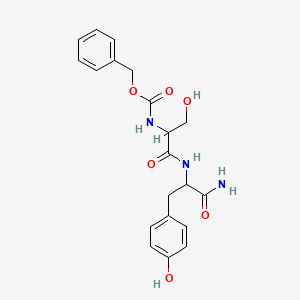

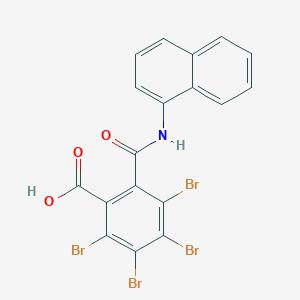
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
